4-Iodo-6-phenylpyrimidine - 41270-96-6

4-Iodo-6-phenylpyrimidine

Catalog Number: EVT-256814
CAS Number: 41270-96-6
Molecular Formula: C10H7IN2
Molecular Weight: 282.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Iodo-6-phenylpyrimidine is a small molecule identified as a potent and selective inhibitor of Macrophage Migration Inhibitory Factor (MIF) []. It functions by irreversibly binding to the catalytic site of MIF, specifically at the N-terminal proline residue, and blocking its tautomerase activity [, ]. While initially explored for its anti-tumor properties, research has broadened to encompass its role in inflammatory responses and bone remodeling.

Chemical Reactions Analysis

The primary chemical reaction associated with 4-Iodo-6-phenylpyrimidine is its covalent binding to the N-terminal proline residue of MIF [, ]. This interaction disables the tautomerase activity of MIF, which is essential for many of its biological functions.

Mechanism of Action

4-Iodo-6-phenylpyrimidine acts as a suicide substrate for MIF []. Upon entering the active site of MIF, it forms a covalent bond with the N-terminal proline residue []. This irreversible binding inhibits MIF's tautomerase activity, effectively blocking downstream signaling pathways responsible for cell proliferation, migration, and inflammatory responses [, , , ]. Notably, this inhibition mechanism appears specific to MIF, as 4-Iodo-6-phenylpyrimidine shows minimal impact on other related proteins [].

Cancer Research

  • Melanoma: 4-Iodo-6-phenylpyrimidine demonstrates potent anti-tumor activity in melanoma models by inhibiting tumor growth and metastasis. It achieves this by suppressing the alternative activation of tumor-associated macrophages (TAMs) and reducing their immunosuppressive activity [, , , ].
  • Lung Adenocarcinoma: In lung cancer models, 4-Iodo-6-phenylpyrimidine effectively blocks MIF-dependent tumor cell migration and anchorage-independent growth []. It also inhibits the growth and motility of lung cancer cells [].
  • Thyroid Carcinoma: 4-Iodo-6-phenylpyrimidine exhibits anti-proliferative effects in thyroid cancer cells by blocking the MIF/CD74 signaling pathway and inducing apoptosis and mitotic cell death [].
  • Head and Neck Squamous Cell Carcinoma (HNSCC): 4-Iodo-6-phenylpyrimidine inhibits the proliferation and invasiveness of HNSCC cells, suggesting potential as a targeted therapy []. It also disrupts the MIF-mediated interaction between oral squamous carcinoma cells and macrophages, affecting macrophage polarization [].
  • Glioblastoma Multiforme: In glioblastoma models, 4-Iodo-6-phenylpyrimidine, in combination with radiation therapy, effectively inhibits tumor growth and downregulates stemness phenotypes [].
  • Pancreatic Ductal Adenocarcinoma: 4-Iodo-6-phenylpyrimidine demonstrates synergistic effects with DDT inhibition to suppress pancreatic cancer cell proliferation, invasion, and tumor formation [].
  • Osteosarcoma: Research highlights the dual anti-tumor and anti-osteoclastogenic properties of 4-Iodo-6-phenylpyrimidine in osteosarcoma. It suppresses tumor growth and metastasis while also inhibiting osteoclast formation, presenting a potential therapeutic strategy [].

Inflammation and Immune Response

  • Spinal Cord Injury: Studies show that 4-Iodo-6-phenylpyrimidine reduces inflammation and improves locomotor function in spinal cord injury models by inhibiting MIF-mediated chemokine production and leukocyte recruitment [].
  • Joint Capsule Fibrosis: Research indicates that 4-Iodo-6-phenylpyrimidine alleviates joint inflammation and fibrosis by inhibiting MIF-induced TGF-β1 production in fibroblasts, suggesting potential for treating post-traumatic joint contracture [].
  • Aspergillus fumigatus Keratitis: 4-Iodo-6-phenylpyrimidine effectively reduces corneal inflammation and fungal burden in experimental models of Aspergillus fumigatus keratitis, highlighting its potential as a therapeutic agent for fungal keratitis [].
  • Neutrophil Lung Recruitment: 4-Iodo-6-phenylpyrimidine inhibits D-dopachrome tautomerase (D-DT) and MIF-mediated neutrophil recruitment to the lungs, suggesting its potential in treating lung infections [].

Bone Remodeling

  • Osteoporosis: 4-Iodo-6-phenylpyrimidine shows promise in treating osteoporosis by suppressing osteoclast formation and promoting osteoblast differentiation. It achieves this by inhibiting the NF-κB signaling pathway, highlighting its potential for managing bone loss [].
Future Directions
  • Optimization of Pharmacological Properties: Investigating modifications to the 4-Iodo-6-phenylpyrimidine structure to enhance its pharmacological properties, such as potency, selectivity, and bioavailability. []
  • Combination Therapies: Exploring the synergistic effects of 4-Iodo-6-phenylpyrimidine in combination with other therapeutic agents, such as chemotherapy, radiation therapy, or immunotherapy. [, ]

Macrophage Migration Inhibitory Factor (MIF)

    Compound Description: Macrophage migration inhibitory factor (MIF) is a cytokine with a wide range of pro-inflammatory and growth-promoting activities. MIF has been implicated in the pathogenesis of various diseases, including cancer, autoimmune diseases, and inflammatory disorders. [, , , , , , , , , , , , , , ]

    Relevance: 4-Iodo-6-phenylpyrimidine (4-IPP) is a potent and irreversible inhibitor of MIF. [, , , , , , ] It binds covalently to the catalytic N-terminal proline residue of MIF, inhibiting its tautomerase activity and preventing its binding to its receptor CD74. [, , , , ]

D-Dopachrome Tautomerase (D-DT)

    Compound Description: D-Dopachrome tautomerase (D-DT) is a structural homolog of MIF that exhibits tautomerase activity and shares some functional similarities with MIF. [, ]

    Relevance: Interestingly, 4-Iodo-6-phenylpyrimidine (4-IPP) also inhibits D-DT, despite the significant structural differences between the active sites of these two proteins. [, ] 4-IPP forms a covalent bond with Pro-1 of both D-DT and MIF, creating a 6-phenylpyrimidine (6-PP) adduct and inhibiting their tautomerase activity. [] This dual-targeting ability of 4-IPP makes it a unique molecule for studying the individual and combined roles of D-DT and MIF in various biological processes.

(S,R)-3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid (ISO-1)

    Compound Description: (S,R)-3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid (ISO-1) is another small molecule inhibitor of MIF that has been investigated for its therapeutic potential. [, ]

    Relevance: While both ISO-1 and 4-Iodo-6-phenylpyrimidine (4-IPP) target MIF, 4-IPP exhibits significantly higher potency in blocking MIF-dependent activities. [] This difference in potency may be attributed to the unique mechanism of action of 4-IPP, which involves covalent modification of the MIF active site.

    Compound Description: These adducts are formed upon the reaction of 4-Iodo-6-phenylpyrimidine (4-IPP) with the N-terminal proline residue of MIF and D-DT. [] They represent the inactivated form of these proteins.

    Relevance: The formation of these adducts is the basis for the inhibitory activity of 4-Iodo-6-phenylpyrimidine (4-IPP) against MIF and D-DT. [] Structural studies have revealed differences in the binding mode of the 6-PP adduct in D-DT and MIF, providing insights into the selectivity and efficacy of 4-IPP as a dual inhibitor. []

Properties

CAS Number

41270-96-6

Product Name

4-Iodo-6-phenylpyrimidine

IUPAC Name

4-iodo-6-phenylpyrimidine

Molecular Formula

C10H7IN2

Molecular Weight

282.08 g/mol

InChI

InChI=1S/C10H7IN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H

InChI Key

ZTCJXHNJVLUUMR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)I

Solubility

Soluble in DMSO

Synonyms

4-iodo-6-phenylpyrimidine
4-IPP cpd

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.